D-Mannose-3,4-13C2 D-Mannose-3,4-13C2
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206337
InChI:
SMILES:
Molecular Formula: ¹³C₂C₄H₁₂O₆
Molecular Weight: 182.14

D-Mannose-3,4-13C2

CAS No.:

Cat. No.: VC0206337

Molecular Formula: ¹³C₂C₄H₁₂O₆

Molecular Weight: 182.14

* For research use only. Not for human or veterinary use.

D-Mannose-3,4-13C2 -

Specification

Molecular Formula ¹³C₂C₄H₁₂O₆
Molecular Weight 182.14

Introduction

Structural Characteristics and Chemical Properties

D-Mannose-3,4-13C2 is a stable isotope-labeled derivative of D-mannose, specifically incorporating 13C atoms at the C-3 and C-4 positions of the hexose structure. The molecular formula of this compound is ¹³C₂C₄H₁₂O₆, with a calculated molecular weight of 327.23 g/mol . The compound maintains the characteristic aldohexose structure of mannose while providing specific carbon labeling that creates distinct spectroscopic signatures.

D-Mannose itself is a C-2 epimer of glucose and serves as a critical sugar for protein glycosylation. It exists primarily in its pyranose form under physiological conditions. When the 3 and 4 positions are labeled with 13C, the resulting compound enables selective detection in complex biological matrices through various analytical techniques, particularly NMR spectroscopy.

Table 1: Physical and Chemical Properties of D-Mannose-3,4-13C2

PropertyValueReference
Molecular Formula¹³C₂C₄H₁₂O₆
Molecular Weight327.23 g/mol
AppearanceWhite crystalline powder (presumed)
Purity>98%
ConfigurationD-configuration
Labeled PositionsC-3 and C-4
SolubilityWater-soluble (presumed)

Analytical Applications and Spectroscopic Properties

Mass Spectrometric Analysis

Mass spectrometry offers another powerful analytical approach for characterizing D-Mannose-3,4-13C2. The incorporation of two 13C atoms increases the molecular weight by approximately 2 Da compared to unlabeled D-mannose, creating a distinctive isotopic pattern in mass spectra. This characteristic mass shift allows for specific detection and quantification of the labeled compound in biological samples and reaction mixtures.

Research Applications in Metabolic Studies

Metabolic Flux Analysis

D-Mannose-3,4-13C2 serves as a valuable metabolic tracer for studying carbohydrate metabolism. In metabolic flux analysis (MFA), researchers can track the fate of specific carbon atoms through metabolic pathways by following the 13C label. This approach has been employed with various 13C-labeled mannose derivatives to investigate mannose metabolism and its intersection with glycolysis and other pathways.

For example, 13C-labeled mannose has been used to study the PMI-controlled mannose metabolism and its effects on glycosylation patterns . In these studies, researchers could distinguish between mannose-derived and glucose-derived metabolic intermediates by using 13C-labeled precursors. The specific labeling pattern of D-Mannose-3,4-13C2 would allow for precise tracking of the C-3 and C-4 carbons through various metabolic transformations.

Glycosylation Studies

Mannose plays a critical role in protein glycosylation, particularly in the formation of high-mannose type N-glycans. Isotopically labeled mannose derivatives have been instrumental in studying these processes. For instance, 13C-labeled mannose has been used to produce labeled high-mannose oligosaccharides for NMR studies of their conformation and dynamics .

The specific labeling pattern of D-Mannose-3,4-13C2 offers unique advantages for studying glycosylation reactions involving the C-3 and C-4 positions. These positions contain hydroxyl groups that participate in glycosidic bond formation and interact with various glycosyltransferases and lectins. By tracking these specific carbon atoms, researchers can gain insights into the mechanistic details of these interactions.

Comparative Analysis with Other Isotopically Labeled Mannose Derivatives

D-Mannose-3,4-13C2 represents one of several isotopically labeled mannose derivatives available for research applications. Each labeled variant offers specific advantages depending on the research question being addressed.

Table 2: Comparison of Different 13C-Labeled Mannose Derivatives

CompoundLabeled PositionsMolecular WeightKey ApplicationsReferences
D-Mannose-3,4-13C2C-3, C-4327.23 g/molMetabolic studies, NMR analysis
D-Mannose-3-13CC-3181.15 g/molSimplified NMR analysis, selective tracking
D-[1-13C]MannoseC-1~181 g/molGlycosylation studies, anomeric carbon analysis
D-[1,2-13C2]MannoseC-1, C-2~182 g/molSynthesis of other labeled compounds
D-[1,6-13C2]MannoseC-1, C-6~182 g/molOxidation studies, endgroup analysis
D-[13C6]MannoseAll carbons~186 g/molComprehensive tracking, NMR reference

Each of these labeled variants provides distinct advantages. D-Mannose-3,4-13C2 offers particular value for studies focused on the central region of the mannose structure, which is involved in various conformational changes and enzymatic reactions.

Applications in Structural Biology and Molecular Interactions

Protein-Carbohydrate Interactions

Isotopically labeled mannose derivatives have proven invaluable in studying protein-carbohydrate interactions. For example, research on pradimicins, a family of natural products that specifically bind D-mannose, has utilized various 13C-labeled mannose compounds to elucidate binding mechanisms .

In these studies, solid-state NMR experiments with 13C-labeled mannose enabled researchers to determine the precise orientation and proximity of mannose within the binding pocket. The 2D-DARR (Dipolar-Assisted Rotational Resonance) spectra revealed intermolecular cross-peaks between 13C signals of mannose and those of the pradimicin's D-alanine moiety, indicating close contact between these components .

D-Mannose-3,4-13C2 would be particularly valuable for such studies when the interaction involves the C-3 and C-4 positions of mannose. The strategic labeling at these positions would provide enhanced sensitivity and specificity in detecting interactions involving these specific carbon atoms.

Conformational Analysis

The conformation of carbohydrates plays a crucial role in their biological function. NMR spectroscopy of 13C-labeled mannose derivatives has enabled detailed analysis of mannose conformations in various environments. For high-mannose oligosaccharides, long-range NOE data has indicated that the outer branches interact with the core, forming foldback conformations that are influenced by structural modifications .

Current Research Trends and Future Directions

Research utilizing isotopically labeled carbohydrates continues to expand, with applications emerging in diverse fields including metabolomics, glycobiology, and drug development. D-Mannose-3,4-13C2 is positioned to contribute to several growing research areas:

  • Metabolic engineering: Tracing specific carbon flows through engineered metabolic pathways

  • Pathogen interactions: Understanding mannose-dependent pathogen recognition and attachment

  • Therapeutic development: Monitoring mannose-based therapeutic effects at the molecular level

  • Structural glycobiology: Elucidating precise conformation-function relationships in mannose-containing glycans

The specific labeling pattern of D-Mannose-3,4-13C2 offers unique advantages for studies focused on the central ring structure of mannose, which participates in numerous biochemical processes.

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